N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reactions: The ethoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving suitable precursors.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- N-(2-ethoxyphenyl)-1-(3-butoxyquinoxalin-2-yl)piperidine-3-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-3-16-32-25-23(26-19-11-5-6-12-20(19)28-25)29-15-9-10-18(17-29)24(30)27-21-13-7-8-14-22(21)31-4-2/h5-8,11-14,18H,3-4,9-10,15-17H2,1-2H3,(H,27,30) |
InChI Key |
RKEVVJWVFPTKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC=C4OCC |
Origin of Product |
United States |
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